molecular formula C7H9NO2 B1347466 5-(Dimethylamino)furan-2-carbaldehyde CAS No. 3680-93-1

5-(Dimethylamino)furan-2-carbaldehyde

Cat. No. B1347466
CAS RN: 3680-93-1
M. Wt: 139.15 g/mol
InChI Key: ZLQGITSKRNWIOT-UHFFFAOYSA-N
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Description

5-(Dimethylamino)furan-2-carbaldehyde (DMF-2C) is an organic compound found in various natural sources. It is a colorless liquid with a sweet, fruity odor. DMF-2C is used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and pharmacology. DMF-2C is also used in the synthesis of other compounds, such as 5-(dimethylamino)furan-2-carboxylic acid (DMF-2CA).

Scientific Research Applications

Synthesis and Spectroscopic Characterization

The compound is synthesized in a one-step process using adapted Vilsmeier conditions . The product is characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy . This process is crucial in understanding the properties and potential applications of the compound .

Furan Platform Chemicals

Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The compound can be used in the manufacture of these FPCs, which are essential in the transition from traditional resources like crude oil to biomass .

Urease Inhibitors

The compound has been reported to have potential as a urease inhibitor . Urease inhibitors are used in the treatment of various diseases, including urinary tract infections and peptic ulcers .

Antibacterial Activity

Furan derivatives, including “5-(Dimethylamino)furan-2-carbaldehyde”, have been studied for their antibacterial activity . This makes the compound potentially useful in the development of new antibiotics .

Green Chemistry

The compound plays an indispensable role in many synthetic pathways, such as the synthesis of pharmaceuticals, dyes, or polymeric materials . Since it can be obtained from renewable resources, the heterocycle has attracted reasonable interest in terms of green chemistry .

Isotope Labeling

Isotope labeling is a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . The compound can be used in this process, making it valuable in medicinal chemistry .

properties

IUPAC Name

5-(dimethylamino)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQGITSKRNWIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355472
Record name 5-(dimethylamino)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)furan-2-carbaldehyde

CAS RN

3680-93-1
Record name 5-(dimethylamino)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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